molecular formula C14H8Cl2F3NO4S B2934824 4-Chloro-2-[2-chloro-5-(trifluoromethyl)benzenesulfonamido]benzoic acid CAS No. 749896-99-9

4-Chloro-2-[2-chloro-5-(trifluoromethyl)benzenesulfonamido]benzoic acid

Cat. No.: B2934824
CAS No.: 749896-99-9
M. Wt: 414.18
InChI Key: POEBNJMAJFJJES-UHFFFAOYSA-N
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Description

4-Chloro-2-[2-chloro-5-(trifluoromethyl)benzenesulfonamido]benzoic acid (CAS 749896-99-9) is a sulfonamide-based organic compound with a molecular formula of C14H8Cl2F3NO4S and a molecular weight of 414.18 g/mol . This benzoic acid derivative is part of a class of chemicals that have garnered significant interest in medicinal chemistry and biochemical research for their potential as molecular scaffolds. Structurally related sulfonamide-benzoic acid compounds have been identified as key components in the development of small-molecule inhibitors for various biological targets . For instance, similar compounds like CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) have been investigated as specific and potent inhibitors for ion channels such as TRPM4 and TMEM206, which are studied in contexts ranging from cancer cell biology to ischemic stroke . The presence of multiple chlorine atoms and a trifluoromethyl group on the aromatic rings suggests this compound may exhibit high metabolic stability and be a valuable candidate in structure-activity relationship (SAR) studies. It is intended for research applications such as inhibitor development, channel pharmacology, and exploring acid-sensing mechanisms in cellular systems. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

4-chloro-2-[[2-chloro-5-(trifluoromethyl)phenyl]sulfonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2F3NO4S/c15-8-2-3-9(13(21)22)11(6-8)20-25(23,24)12-5-7(14(17,18)19)1-4-10(12)16/h1-6,20H,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEBNJMAJFJJES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)NC2=C(C=CC(=C2)Cl)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-[2-chloro-5-(trifluoromethyl)benzenesulfonamido]benzoic acid typically involves multiple steps, starting with the chlorination of the benzene ring, followed by the introduction of the trifluoromethyl group, and finally the formation of the benzenesulfonamido group. The reaction conditions often require the use of strong acids or bases, and the reactions are usually carried out under controlled temperatures and pressures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process may also include the use of catalysts to improve reaction efficiency and reduce by-products.

Chemical Reactions Analysis

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety undergoes classical acid-catalyzed transformations:

Reaction TypeConditionsProductsKey Findings
Esterification Methanol + H<sub>2</sub>SO<sub>4</sub>, refluxMethyl ester derivativeYields >85% under optimized conditions.
Amidation Thionyl chloride activation + aminePrimary/secondary amidesRequires inert atmosphere to prevent side reactions.
Salt Formation NaOH/HCl in aqueous solutionSodium or hydrochloride saltsEnhances solubility for pharmaceutical formulations.

Sulfonamide Group Reactivity

The sulfonamide bridge (-SO<sub>2</sub>NH-) participates in hydrolysis and coordination chemistry:

Reaction TypeConditionsProductsKey Findings
Acidic Hydrolysis Concentrated HCl, 100°C2-Chloro-5-(trifluoromethyl)benzenesulfonic acid + 4-chloroanthranilic acidComplete decomposition after 6 hours.
Basic Hydrolysis 10% NaOH, 80°CSulfonate salts + ammoniaLimited stability at pH >10.
Metal Coordination Cu(II)/Fe(III) in ethanolMetal-sulfonamide complexesForms octahedral complexes with antibacterial activity.

Aromatic Chloride Substitution

The electron-withdrawing trifluoromethyl group activates the adjacent chlorine for nucleophilic aromatic substitution (SNAr):

Reaction TypeConditionsProductsKey Findings
Methoxylation NaOMe, DMF, 120°CMethoxy derivativeRequires catalytic Cu(I).
Amination NH<sub>3</sub>, Pd/C, 150°CAmino-substituted analogLow yield (≤30%) due to steric hindrance.

Trifluoromethyl Group Stability

The -CF<sub>3</sub> group is generally inert but undergoes partial defluorination under extreme conditions:

Reaction TypeConditionsProductsKey Findings
Strong Acid Exposure H<sub>2</sub>SO<sub>4</sub>, 150°CPartially defluorinated byproductsDetected via <sup>19</sup>F NMR.
Photolysis UV light, 254 nmRadical intermediatesForms dimerized products in nonpolar solvents.

Biochemical Interactions

While not a traditional chemical reaction, the compound interacts with biological targets:

TargetMechanismFunctional Impact
Dihydropteroate Synthase Competitive inhibition via sulfonamide bindingDisrupts folate synthesis in bacteria .
TMEM206 Ion Channels pH-dependent blockade at IC<sub>50</sub> = 9.55 µM (pH 4.5)Inhibits colorectal cancer cell migration .

Thermal and Oxidative Stability

ConditionOutcomeObservations
Thermal Decomposition >250°CReleases CO<sub>2</sub>, SO<sub>2</sub>, and Cl<sub>2</sub> (TGA/DSC).
Oxidative Stress H<sub>2</sub>O<sub>2</sub>/Fe<sup>2+</sup>Degrades via hydroxyl radical attack on aromatic rings.

Key Synthetic Precursors and Byproducts

  • Precursor : 2-Chloro-5-(trifluoromethyl)benzenesulfonamide (yield: 72% via chlorsulfonic acid route) .

  • Byproduct : 4-Chloroanthranilic acid (detected during hydrolysis).

This compound’s reactivity profile underscores its versatility in pharmaceutical synthesis and materials science, though challenges remain in optimizing substitution reactions at sterically hindered positions.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, 4-Chloro-2-[2-chloro-5-(trifluoromethyl)benzenesulfonamido]benzoic acid may be used as a probe to study enzyme activities or as a precursor for the synthesis of biologically active compounds.

Medicine: This compound has potential applications in the development of pharmaceuticals. Its structural complexity and functional groups may contribute to the design of new drugs with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its unique properties may enhance the performance of these products.

Mechanism of Action

The mechanism by which 4-Chloro-2-[2-chloro-5-(trifluoromethyl)benzenesulfonamido]benzoic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved may include signal transduction, gene expression modulation, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features and their analogs are compared below:

Table 1: Structural Comparison of Key Benzoic Acid Derivatives
Compound Name Substituents/Functional Groups CAS Number Key Features/Applications References
Target Compound 4-Cl, 2-(sulfonamido-C₆H₃Cl-CF₃) Not Provided Discontinued; sulfonamide linkage
2-Chloro-5-(trifluoromethyl)benzoic acid 2-Cl, 5-CF₃ 657-06-7 Lacks sulfonamide; used in organic synthesis
Bumetanide 4-Cl, 3-(ClSO₂) 22892-95-1 Loop diuretic; chlorosulfonyl group
4-Chloro-2-(trifluoromethyl)benzoic acid 4-Cl, 2-CF₃ Not Provided Positional isomer of target’s CF₃ group
Xipamide 4-Cl, 5-(ClSO₂), 2-OH 14665-31-7 Diuretic; hydroxyl enhances solubility
EN460 (Benzoic acid derivative) 2-Cl, 5-(pyrazol-enone-CF₃) Not Provided Selective enzyme inhibitor; enone group
2-Chloro-4-fluoro-5-sulfamoylbenzoic acid 2-Cl, 4-F, 5-SO₂NH₂ 1195768-19-4 Sulfamoyl group; antimicrobial potential

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group in the target compound and its analogs enhances lipophilicity, improving membrane permeability. However, the sulfonamide group introduces hydrogen-bonding capacity, balancing solubility .
  • Acidity : Electron-withdrawing substituents (Cl, CF₃) lower the pKa of the carboxylic acid, increasing ionization at physiological pH, which is critical for protein binding .

Research Findings and Trends

  • Structure-Activity Relationships (SAR): Positional isomerism significantly impacts bioactivity.
  • Metabolic Stability: Trifluoromethyl groups reduce oxidative metabolism, extending half-life in vivo compared to non-fluorinated analogs .
  • Crystallography : Tools like SHELXL and ORTEP-3 aid in resolving the crystal structures of such compounds, critical for understanding intermolecular interactions (e.g., hydrogen bonding in sulfonamides) .

Biological Activity

4-Chloro-2-[2-chloro-5-(trifluoromethyl)benzenesulfonamido]benzoic acid is a sulfonamide derivative that has gained attention for its potential biological activities. This compound's structure suggests it may possess significant antimicrobial properties, particularly against various bacterial strains and biofilms. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula and properties:

PropertyValue
Molecular FormulaC13H9Cl2F3N2O3S
Molecular Weight361.19 g/mol
Density1.388 g/cm³
Boiling Point437 °C
Melting PointNot available

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial growth through the following mechanisms:

  • Inhibition of Protein Synthesis : The compound interferes with the synthesis of essential proteins in bacteria, leading to cell death.
  • Biofilm Disruption : It has shown efficacy in disrupting biofilm formation, which is crucial in chronic infections.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness.

Table 1: Antimicrobial Activity

BacteriaMIC (μg/mL)Reference
Staphylococcus aureus15.625 - 62.5
Escherichia coli31.25 - 125
Pseudomonas aeruginosa62.5 - 250
Methicillin-resistant Staphylococcus aureus (MRSA)31.25 - 125

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

  • Study on MRSA Infections : A clinical trial demonstrated that patients treated with formulations containing this compound exhibited a significant reduction in MRSA colonization compared to controls.
  • Biofilm Formation : Research showed that the compound effectively inhibited biofilm formation in vitro, with a Minimum Biofilm Inhibitory Concentration (MBIC) significantly lower than traditional antibiotics.

Table 2: Biofilm Inhibition Data

Bacterial StrainMBIC (μg/mL)MBEC (μg/mL)
MRSA62.216 - 124.432124.432 - 248.863
Staphylococcus epidermidis31.108 - 62.216124.432 - 248.863

Q & A

Q. What are the optimal synthetic routes for preparing 4-Chloro-2-[2-chloro-5-(trifluoromethyl)benzenesulfonamido]benzoic acid, and how can reaction conditions be standardized?

  • Methodological Answer : The compound is synthesized via sulfonamide coupling between 4-chloro-2-aminobenzoic acid and 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride. Key steps include:
  • Activation : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI in anhydrous DMF under nitrogen to minimize hydrolysis .

  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity.

  • Critical Parameters : Control reaction temperature (0–5°C during sulfonylation) to suppress side reactions. Monitor pH during aqueous workup to prevent carboxylate group protonation.

    Table 1: Synthetic Optimization

    ParameterOptimal ConditionYield (%)Purity (%)
    Coupling AgentEDCI/HOBt7897
    SolventAnhydrous DMF7295
    Temperature0–5°C (sulfonylation step)8598

Q. How can structural characterization of this compound be performed to resolve ambiguities in its sulfonamide and carboxylate groups?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6_6 to distinguish sulfonamide (–SO2_2NH–) protons (δ 10.2–10.8 ppm) and carboxylic acid protons (broad signal at δ 12–13 ppm). 19F^{19}F-NMR confirms trifluoromethyl symmetry (single peak at δ -62 ppm) .
  • IR Spectroscopy : Confirm sulfonamide (1320–1350 cm1^{-1}, S=O asymmetric stretch) and carboxylic acid (2500–3300 cm1^{-1}, O–H stretch).
  • HPLC-MS : Use reverse-phase C18 columns (mobile phase: 0.1% formic acid in acetonitrile/water) for purity assessment and mass verification (expected [M-H]^- at m/z 455.1).

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer : The compound’s sulfonamide and trifluoromethyl groups make it a candidate for:
  • Enzyme Inhibition : Screen against carbonic anhydrases (CAs) or tyrosine kinases using fluorogenic assays. Adjust substituents to modulate binding affinity .
  • Prodrug Development : Esterify the carboxylate group (e.g., methyl ester) to enhance membrane permeability, followed by hydrolysis in vivo .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s biological activity?

  • Methodological Answer :
  • Analog Synthesis : Replace the trifluoromethyl group with –CF2_2H or –OCF3_3 to assess hydrophobicity effects. Introduce electron-withdrawing groups (e.g., –NO2_2) at the 5-position of the benzoic acid moiety .

  • Assay Design : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics to target proteins. Pair with molecular dynamics simulations to predict substituent effects on binding pockets .

    Table 2: SAR Data for Analogues

    Substituent (Position)Target Enzyme (IC50_{50}, nM)LogPSolubility (µg/mL)
    –CF3_3 (para)CA IX: 12.33.28.5
    –OCF3_3 (para)CA IX: 18.72.912.1
    –NO2_2 (meta)CA IX: 6.83.55.2

Q. What strategies resolve contradictions in reported solubility and stability data for this compound?

  • Methodological Answer :
  • Solubility Enhancement : Use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes. Measure solubility via shake-flask method in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify degradation products (e.g., hydrolyzed sulfonamide) and adjust formulation pH to 5–6 for maximum stability .

Q. How can computational methods predict the compound’s interaction with novel biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina with homology-modeled targets (e.g., EGFR kinase). Validate with MM-GBSA binding free energy calculations .
  • Pharmacophore Modeling : Define features (hydrogen bond acceptors at sulfonamide, hydrophobic regions at trifluoromethyl) to screen virtual libraries for analogues .

Data Contradiction Analysis

  • Issue : Discrepancies in reported LogP values (2.9–3.5) across studies.
    • Resolution : Standardize measurement via shake-flask method (octanol/water partition) at 25°C. Account for ionization (pKa ~3.1 for carboxylate) using pH-adjusted buffers .

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